1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone
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Overview
Description
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 2-chloro-4-nitrophenyl Group: The piperazine ring is then substituted with a 2-chloro-4-nitrophenyl group using nucleophilic substitution reactions.
Attachment of the Phenoxyethanone Moiety: The final step involves the coupling of the substituted piperazine with phenoxyethanone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone: Similar structure but with a methoxy group instead of a chloro group.
1-[4-(2-bromophenyl)piperazin-1-yl]-2-phenoxyethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone is unique due to the presence of both a chloro and nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-16-12-14(22(24)25)6-7-17(16)20-8-10-21(11-9-20)18(23)13-26-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWAZIRBKLMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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